REACTION_CXSMILES
|
C([O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1)C=C.Cl[C:16]1[CH:21]=CC=C[C:17]=1Cl>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:13][C:14]=1[CH2:21][CH:16]=[CH2:17]
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Name
|
|
Quantity
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15.05 g
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Type
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reactant
|
Smiles
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C(C=C)OC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
25 mL
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Type
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reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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183 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
At this point, the reaction mixture was cooled to room temperature
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Type
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WASH
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Details
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eluted with 25% ethyl acetate-hexane
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Type
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CUSTOM
|
Details
|
to separate the 1,2-dichlorobenzene
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Type
|
WASH
|
Details
|
with 40% ethyl acetate-hexane to elute the product
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Type
|
CONCENTRATION
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Details
|
The product fractions were concentrated in vacuo
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Type
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CUSTOM
|
Details
|
the residual oil was crystallized from hexane
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C(=O)OC)C=C1)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |